1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol
Description
1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol is a halogenated aromatic alcohol characterized by a phenyl ring substituted with a bromine atom at the 3-position and an ethyl group at the 5-position, linked to a 2,2-dichloroethanol moiety. The dichloroethanol group (-CH(OH)Cl₂) is a reactive functional group commonly observed in pesticide metabolites and pharmaceutical intermediates, suggesting roles in biodegradation and bioactivity .
Properties
Molecular Formula |
C10H11BrCl2O |
|---|---|
Molecular Weight |
298.00 g/mol |
IUPAC Name |
1-(3-bromo-5-ethylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C10H11BrCl2O/c1-2-6-3-7(5-8(11)4-6)9(14)10(12)13/h3-5,9-10,14H,2H2,1H3 |
InChI Key |
KLLQIDYTFPEPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol typically involves the reaction of 3-bromo-5-ethylbenzene with dichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol and its analogs:
Key Observations :
- Substituent Effects : The bromine and ethyl groups in the target compound increase steric bulk and lipophilicity compared to chlorinated analogs. This may enhance membrane permeability and environmental persistence.
- Reactivity: The dichloroethanol group is prone to oxidation, forming dichloroacetaldehyde and dichloroacetic acid . The phenyl ring in the target compound may stabilize the molecule, reducing radical reactivity compared to 2,2-dichloroethanol .
Metabolic Pathways
- Target Compound: Likely undergoes hepatic CYP450-mediated oxidation at the dichloroethanol moiety, yielding dichloroacetaldehyde and dichloroacetic acid. The ethyl group may undergo hydroxylation or ω-oxidation .
- 1-(2-Chlorophenyl)-2,2-dichloroethanol: Metabolized to dichloroacetaldehyde, a precursor to mitotane, an antineoplastic agent .
- 2,2-Dichloroethanol: A metabolite of 1,1-dichloroethane and trichlorfon, with rapid conversion to dichloroacetic acid in vivo .
Toxicity and Environmental Impact
- The ethyl group could delay excretion, prolonging biological half-life.
- 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethanol: As a dicofol metabolite, it bioaccumulates in fat, posing risks to higher trophic levels .
- 2,2-Dichloroethanol: Classified as flammable and harmful; implicated in hepatic and renal toxicity in rodents .
Research Findings and Data Gaps
- Kinetic Data: 2,2-Dichloroethanol reacts with OH radicals at 5.54 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ . The target compound’s aromatic ring may reduce this reactivity.
- Metabolic Studies: 1,1-Dichloroethane metabolism produces 2,2-dichloroethanol as a minor metabolite, highlighting enzymatic preferences for specific halogenated substrates .
Biological Activity
Chemical Structure and Properties
1-(3-Bromo-5-ethylphenyl)-2,2-dichloroethanol is characterized by its unique molecular structure, which includes a brominated phenyl group and dichloroethanol moiety. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
- C : 10
- H : 10
- Br : 1
- Cl : 2
- O : 1
Molecular Weight
- Approximately 269.54 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, studies on related brominated phenyl compounds have demonstrated effectiveness against various bacterial strains, including resistant strains like Salmonella Typhi .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds with halogen substituents often interfere with enzyme functions critical for bacterial survival.
- Membrane Disruption : The dichloroethanol component may disrupt bacterial cell membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the bromine atom is hypothesized to enhance lipophilicity, thereby improving membrane penetration and bioavailability.
Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Compound | MIC (mg/mL) |
|---|---|
| This compound | 4.0 |
| Ciprofloxacin | 0.5 |
| Ceftriaxone | 2.0 |
The results indicated that while not as potent as traditional antibiotics, this compound exhibited promising antibacterial properties against resistant strains .
Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the safety profile of the compound. In vitro studies showed low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety margin for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
